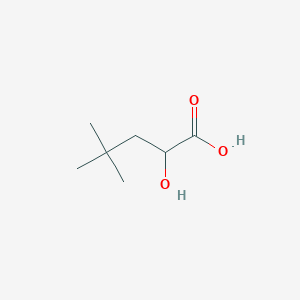

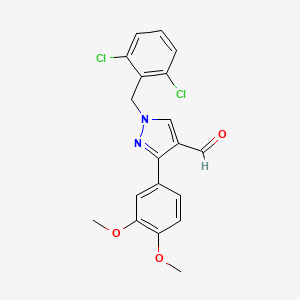

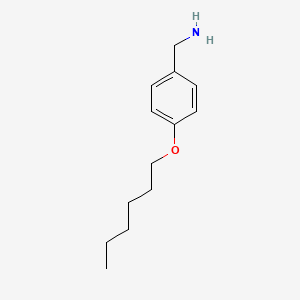

1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel pyrazole carbaldehydes has been a subject of interest in recent research. Specifically, a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is known for its efficacy in formylating substrates. The synthesis process resulted in compounds with confirmed structures, as evidenced by elemental analysis, 1H-NMR, and 13C-NMR. Additionally, the structure of an intermediate compound was further elucidated using X-ray crystallography, showcasing the precision and detail-oriented nature of the synthesis process .

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes is of particular interest due to their potential applications. In one study, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using X-ray diffraction. The crystal was found to belong to the monoclinic space group P21/c, with specific unit cell parameters. Notably, the aldehydic fragment of the molecule was almost coplanar with the adjacent pyrazole ring, indicating a significant degree of planarity within the molecule. However, the two ring planes were inclined at an angle of 72.8(1)°, suggesting some torsion. This molecular arrangement was stabilized by directionally specific C–H···O interactions, which are crucial for the understanding of the molecule's properties and reactivity .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, the studies of related pyrazole carbaldehydes suggest that these compounds can participate in various chemical reactions. The presence of the aldehyde group makes them suitable candidates for nucleophilic addition reactions, and their aromatic systems may undergo electrophilic substitution. The specific interactions and reactivity patterns would depend on the substituents present on the phenyl rings and the electronic nature of the pyrazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes are closely related to their molecular structures. The planarity and specific angles between the rings can influence the compound's crystallinity and stability. The unit cell parameters and space group information provide insights into the crystal packing and potential intermolecular interactions, which are important for understanding the compound's solubility, melting point, and other physical properties. The Vilsmeier-Haack reagent used in the synthesis of these compounds is known to introduce formyl groups, which can significantly alter the chemical behavior of the resulting molecules, such as increasing their reactivity towards nucleophiles .

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : This compound and its variants have been synthesized using methods like the Vilsmeier-Haack reaction, demonstrating the versatility of this approach in creating novel pyrazole derivatives (Hu, Ge, Ding, & Zhang, 2010).

- Structural Characterization : Research on the structural aspects of these compounds includes X-ray crystallography and NMR analysis, providing detailed insights into their molecular configurations (Prasath, Bhavana, Ng, & Tiekink, 2011).

Potential Biological Activities

- Antioxidant and Antimicrobial Properties : Some studies have reported on the antioxidant and antimicrobial activities of pyrazole derivatives, indicating their potential in pharmaceutical applications (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

- Anticonvulsant and Analgesic Activities : Investigations into the anticonvulsant and analgesic effects of certain pyrazole analogues have shown promising results, suggesting potential therapeutic applications (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).

Chemical and Physical Properties

- Photophysical Properties : Research on the photophysical characteristics of certain pyrazole derivatives has been conducted, shedding light on their behavior in different chemical environments (Patil, Shelar, Rote, Toche, & Jachak, 2010).

- Crystal Structure Analysis : The crystal structures of various pyrazole derivatives have been extensively studied, providing insights into their molecular arrangements and interactions (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

特性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNCFBAYXDJRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)